![molecular formula C27H20F3N9 B612261 Panulisib CAS No. 1356033-60-7](/img/structure/B612261.png)
Panulisib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panulisib, also known by its synonyms P7170 and AK15176, is a small molecule drug . It inhibits Pi3k, mTOR, Alk, and DNA-PK, resulting in the inhibition of cancer cell growth . It is classified as an ALK Inhibitor, DNA_PK Inhibitor, mTOR Inhibitor, and PI3K Inhibitor .
Molecular Structure Analysis
Panulisib has the molecular formula C27H20F3N9 . The exact mass is 527.18 and the molecular weight is 527.503 . More detailed structural information or a 2D structure diagram was not found in the search results.Chemical Reactions Analysis
Panulisib is a potent small-molecule inhibitor of class I PI3K isoforms, mTOR kinase, and activin receptor-like kinase 1 (ALK1) . It was developed for antiangiogenic efficacy as a novel cancer therapy .Applications De Recherche Scientifique
Quantification and Three-Dimensional Imaging of the Insulitis-Induced Destruction of β-Cells in Murine Type 1 Diabetes :
- This study focuses on the quantitative and spatial dynamics of infiltrating lymphocytes and remaining β-cell volume during the progression of type 1 diabetes in mice (Alanentalo et al., 2010).
Serological Markers for Prediction of Response to Anti-Tumor Necrosis Factor Treatment in Crohn's Disease :
- Investigates whether serological markers can predict response to anti-TNF therapy in Crohn's disease patients (Esters et al., 2002).
Animal Models of Diabetes Mellitus :
- Explores the use of animal models in diabetes research, which might provide insights into methodologies that could be relevant for researching Panulisib (Rees & Alcolado, 2005).
Panniculitis in Patients Undergoing Treatment With the Bruton Tyrosine Kinase Inhibitor Ibrutinib for Lymphoid Leukemias :
- Discusses panniculitis, an inflammation of subcutaneous adipose tissue, in patients treated with Ibrutinib, a Bruton tyrosine kinase inhibitor (Fabbro et al., 2015).
Alpha 1-Antitrypsin Deficiency-Associated Panniculitis Resolution with Intravenous Alpha 1-Antitrypsin Administration and Liver Transplantation
:
- Examines panniculitis treatment in patients with alpha 1-antitrypsin deficiency, highlighting therapeutic strategies that could offer insights into Panulisib's applications (O'Riordan et al., 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLRLTSXTLICIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356033-60-7 |
Source
|
Record name | Panulisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PANULISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.